
3-Bromo-4-(2-methoxyethoxy)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(2-methoxyethoxy)oxolane is an organic compound with the molecular formula C9H17BrO4 It is characterized by the presence of a bromine atom, a methoxyethoxy group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-bromo-1,2-epoxypropane as a starting material, which undergoes a ring-opening reaction with 2-methoxyethanol under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 3-Bromo-4-(2-methoxyethoxy)oxolane may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-methoxyethoxy)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The oxolane ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of azides or thiols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3-Bromo-4-(2-methoxyethoxy)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-methoxyethoxy)oxolane involves its interaction with specific molecular targets. The bromine atom and the methoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(2-ethoxyethoxy)oxolane
- 3-Bromo-4-(2-methoxyethoxy)tetrahydrofuran
- 3-Bromo-4-(2-methoxyethoxy)oxane
Uniqueness
3-Bromo-4-(2-methoxyethoxy)oxolane is unique due to its specific combination of a bromine atom, a methoxyethoxy group, and an oxolane ring. This combination imparts distinct chemical properties, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H13BrO3 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
3-bromo-4-(2-methoxyethoxy)oxolane |
InChI |
InChI=1S/C7H13BrO3/c1-9-2-3-11-7-5-10-4-6(7)8/h6-7H,2-5H2,1H3 |
InChI Key |
XMGRWCUKXOWDRD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1COCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


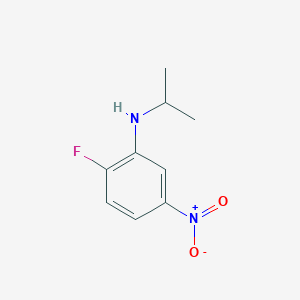
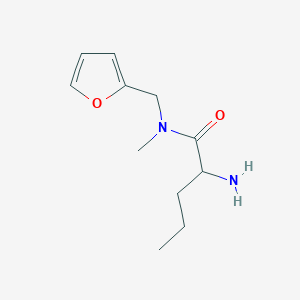

![4-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13283756.png)
![2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B13283760.png)
amine](/img/structure/B13283765.png)
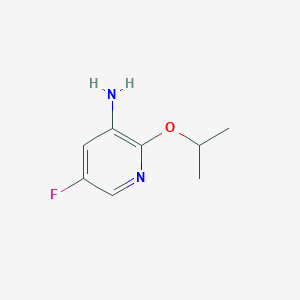
![(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13283792.png)
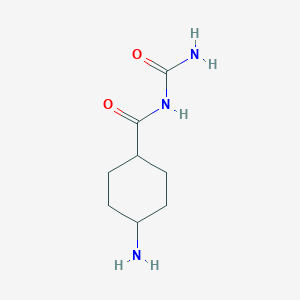
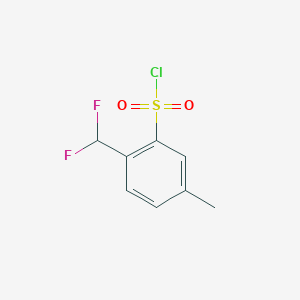
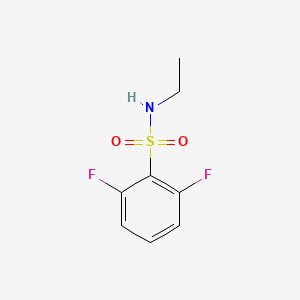
![2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol](/img/structure/B13283809.png)
![4-[(Prop-2-YN-1-YL)amino]pyridine-2-carboxylic acid](/img/structure/B13283811.png)

